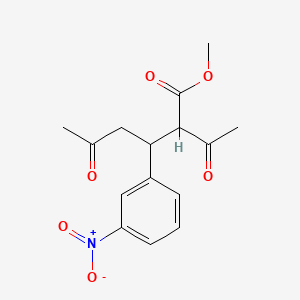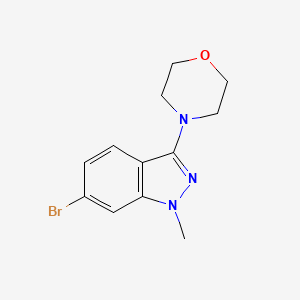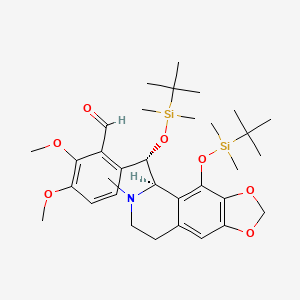
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is a complex organic compound used as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the synthesis of Desmethylnarcotine, an impurity of Narcotoline, which is an opiate alkaloid and a structural analogue of Noscapine, an antitussive agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which is a highly reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways involving opiate alkaloids.
Medicine: As an intermediate in the synthesis of pharmaceutical agents such as antitussive drugs.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde involves its role as an intermediate in biochemical pathways. It interacts with various molecular targets, including enzymes involved in the synthesis of opiate alkaloids. The silyl-protected hydroxyl groups play a crucial role in stabilizing the compound and facilitating its reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Another silyl-protected benzaldehyde used in organic synthesis.
tert-Butyldimethylsilyl ®-(+)-glycidyl ether: A silyl-protected ether used in various chemical reactions.
Uniqueness
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is unique due to its specific structure and role in the synthesis of Desmethylnarcotine. Its dual silyl-protected hydroxyl groups provide enhanced stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C33H51NO7Si2 |
|---|---|
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C33H51NO7Si2/c1-32(2,3)42(10,11)40-29(22-14-15-24(36-8)28(37-9)23(22)19-35)27-26-21(16-17-34(27)7)18-25-30(39-20-38-25)31(26)41-43(12,13)33(4,5)6/h14-15,18-19,27,29H,16-17,20H2,1-13H3/t27-,29+/m1/s1 |
InChI-Schlüssel |
ONMNJGJKXIYLHD-PXJZQJOASA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



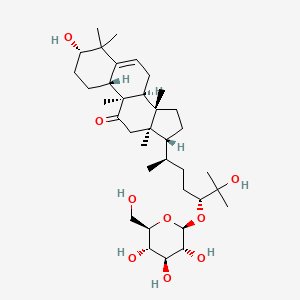
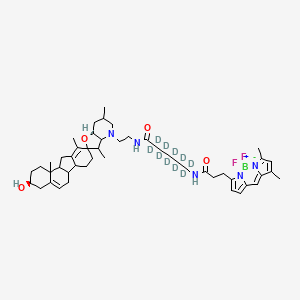

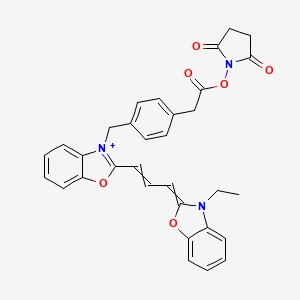
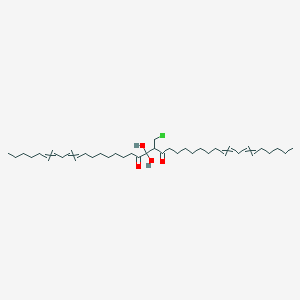
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)

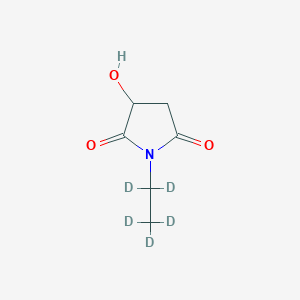
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)

